Dynorphin (1-11)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

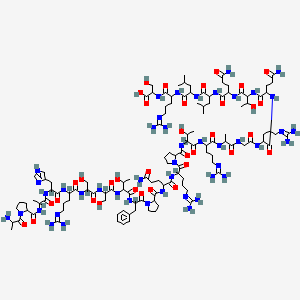

Dynorphin-(1-11) is a peptide fragment derived from the larger peptide dynorphin A. Dynorphins are a class of opioid peptides that are produced from the precursor protein prodynorphin. These peptides are known for their potent effects on the kappa opioid receptor, which is involved in modulating pain, stress, and mood .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dynorphin-(1-11) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: While industrial-scale production of dynorphin-(1-11) is less common, the principles of SPPS can be scaled up. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process remains crucial to ensure the peptide’s purity and activity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dynorphin-(1-11) unterliegt hauptsächlich enzymatischen Spaltungsreaktionen in biologischen Systemen. Diese Reaktionen werden von Peptidasen katalysiert, die das Peptid in kleinere Fragmente zerlegen. Das Peptid unterliegt unter physiologischen Bedingungen in der Regel nicht Oxidations-, Reduktions- oder Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen: Enzymatische Reaktionen mit Dynorphin-(1-11) erfordern spezifische Peptidasen und physiologische Bedingungen wie neutralen pH-Wert und Körpertemperatur. In synthetischen Umgebungen werden Reagenzien wie Trifluoressigsäure (TFA) während der Spaltung vom Harz in der SPPS verwendet .

Hauptprodukte: Die enzymatische Spaltung von Dynorphin-(1-11) führt zu kleineren Peptidfragmenten, die möglicherweise noch eine gewisse biologische Aktivität behalten. Die genaue Art dieser Fragmente hängt von den beteiligten spezifischen Peptidasen ab .

Wissenschaftliche Forschungsanwendungen

Dynorphin-(1-11) hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid in Studien zur Peptidsynthese und Reinigungsmethoden verwendet.

Biologie: Untersucht für seine Rolle bei der Modulation von Schmerz, Stress und Stimmung durch seine Interaktion mit dem Kappa-Opioid-Rezeptor.

Medizin: Erforscht für potenzielle therapeutische Anwendungen bei der Behandlung von Schmerzen, Sucht und affektiven Störungen.

Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und als Referenzsubstanz in analytischen Verfahren eingesetzt

5. Wirkmechanismus

Dynorphin-(1-11) entfaltet seine Wirkung hauptsächlich über den Kappa-Opioid-Rezeptor, einen G-Protein-gekoppelten Rezeptor. Durch Bindung an diesen Rezeptor induziert Dynorphin-(1-11) eine Konformationsänderung, die intrazelluläre Signalwege aktiviert. Diese Aktivierung führt zur Modulation der Neurotransmitterfreisetzung, was zu Effekten wie Analgesie, Dysphorie und Stressreaktion führt .

Ähnliche Verbindungen:

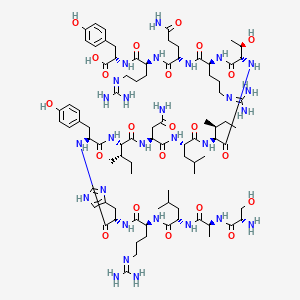

Dynorphin A: Das Elternpeptid, aus dem Dynorphin-(1-11) stammt. Es hat eine längere Sequenz und eine größere Bandbreite an biologischen Aktivitäten.

Dynorphin B: Ein weiteres Peptid, das aus Prodynorphin stammt, mit ähnlichen, aber unterschiedlichen Wirkungen auf den Kappa-Opioid-Rezeptor.

Big Dynorphin: Ein größeres Peptid, das sowohl Dynorphin A- als auch Dynorphin B-Sequenzen enthält.

Einzigartigkeit: Dynorphin-(1-11) ist einzigartig in seiner spezifischen Sequenz und seiner Fähigkeit, selektiv mit dem Kappa-Opioid-Rezeptor zu interagieren. Seine kürzere Länge im Vergleich zu Dynorphin A macht es zu einem wertvollen Werkzeug bei der Untersuchung der Struktur-Aktivitäts-Beziehungen von Opioidpeptiden .

Wirkmechanismus

Dynorphin-(1-11) exerts its effects primarily through the kappa opioid receptor, a G-protein-coupled receptor. Upon binding to this receptor, dynorphin-(1-11) induces a conformational change that activates intracellular signaling pathways. This activation leads to the modulation of neurotransmitter release, resulting in effects such as analgesia, dysphoria, and stress response .

Vergleich Mit ähnlichen Verbindungen

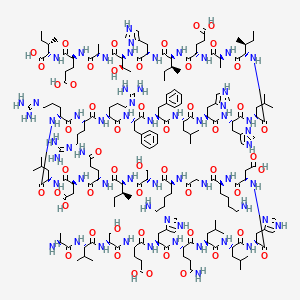

Dynorphin A: The parent peptide from which dynorphin-(1-11) is derived. It has a longer sequence and broader range of biological activities.

Dynorphin B: Another peptide derived from prodynorphin, with similar but distinct effects on the kappa opioid receptor.

Big Dynorphin: A larger peptide that includes both dynorphin A and dynorphin B sequences.

Uniqueness: Dynorphin-(1-11) is unique in its specific sequence and its ability to selectively interact with the kappa opioid receptor. Its shorter length compared to dynorphin A makes it a valuable tool in studying the structure-activity relationships of opioid peptides .

Eigenschaften

CAS-Nummer |

79985-34-5 |

|---|---|

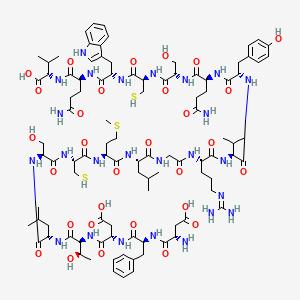

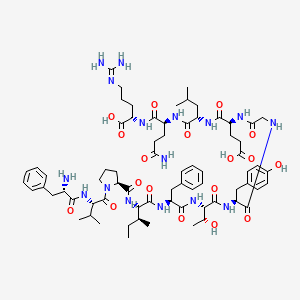

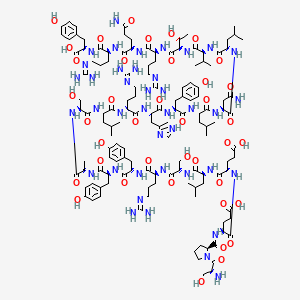

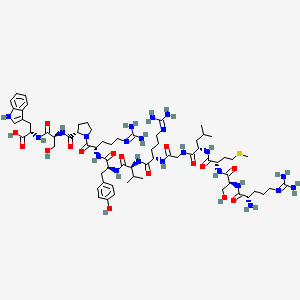

Molekularformel |

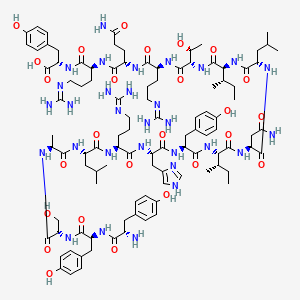

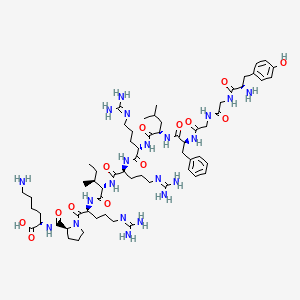

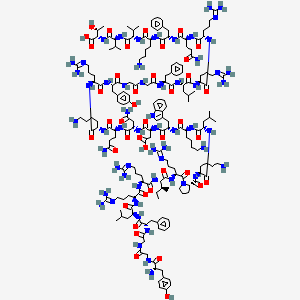

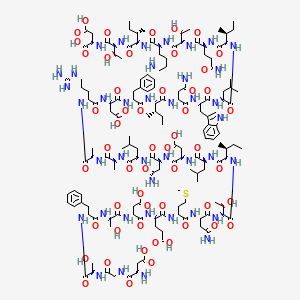

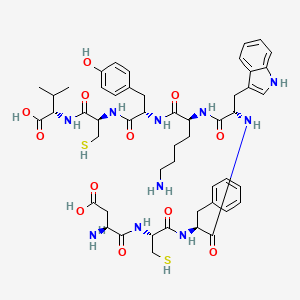

C63H103N21O13 |

Molekulargewicht |

1362.6 g/mol |

IUPAC-Name |

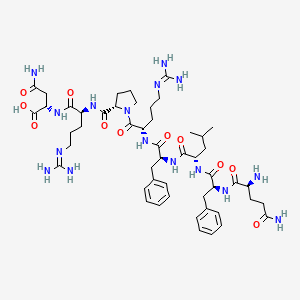

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C63H103N21O13/c1-5-37(4)51(58(94)80-44(20-13-29-74-63(70)71)59(95)84-30-14-21-48(84)57(93)81-45(60(96)97)17-9-10-26-64)83-54(90)43(19-12-28-73-62(68)69)78-53(89)42(18-11-27-72-61(66)67)79-55(91)46(31-36(2)3)82-56(92)47(33-38-15-7-6-8-16-38)77-50(87)35-75-49(86)34-76-52(88)41(65)32-39-22-24-40(85)25-23-39/h6-8,15-16,22-25,36-37,41-48,51,85H,5,9-14,17-21,26-35,64-65H2,1-4H3,(H,75,86)(H,76,88)(H,77,87)(H,78,89)(H,79,91)(H,80,94)(H,81,93)(H,82,92)(H,83,90)(H,96,97)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74)/t37-,41-,42-,43-,44-,45-,46-,47-,48-,51-/m0/s1 |

InChI-Schlüssel |

WZHQALIQGVYQGG-QFIUEGLPSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl 4-({3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)piperidine-1-carboxylate](/img/structure/B10822607.png)

![9-Oxahexacyclo[12.6.1.02,12.05,11.08,10.018,21]henicosa-1(21),2(12),3,5(11),13,15,17,19-octaene-6,7-diol](/img/structure/B10822638.png)